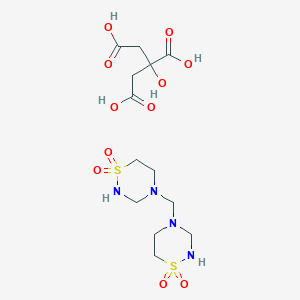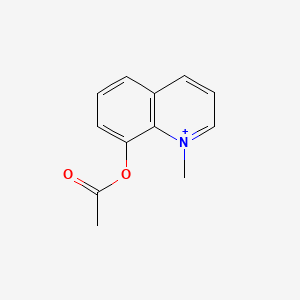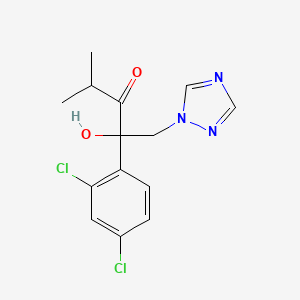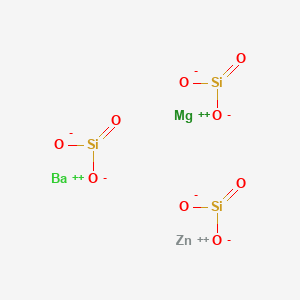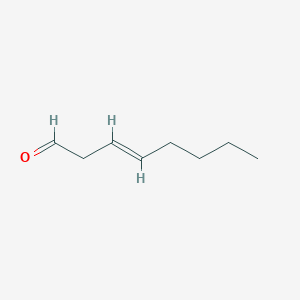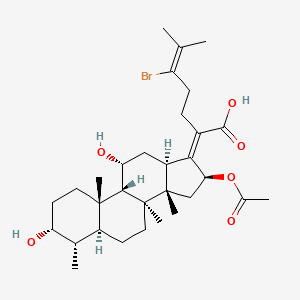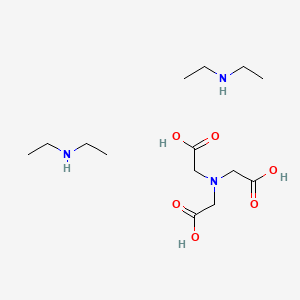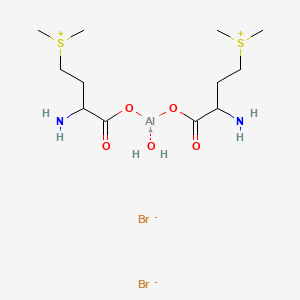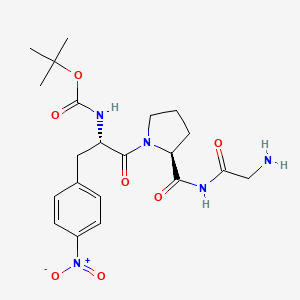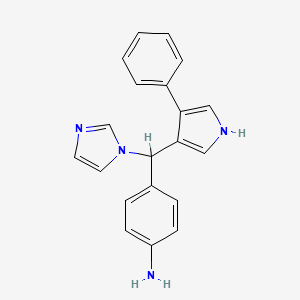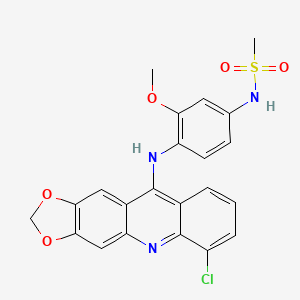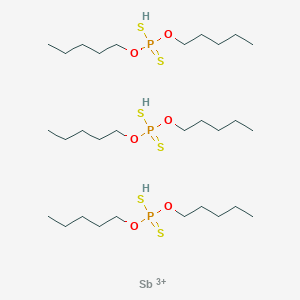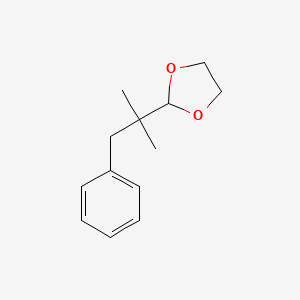
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane est un composé organique caractérisé par sa structure unique, qui comprend un cycle dioxolane lié à un groupe phényléthyle.
Méthodes De Préparation
La synthèse du 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane implique généralement la réaction du 1,1-diméthyl-2-phényléthanol avec de l'éthylène glycol en présence d'un catalyseur acide. Les conditions réactionnelles incluent souvent un chauffage à reflux pour faciliter la formation du cycle dioxolane. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en d'autres formes réduites.
Substitution : Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions incluent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers acides ou bases pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Ses dérivés peuvent être étudiés pour leur activité biologique et leurs applications thérapeutiques potentielles.
Médecine : La recherche peut explorer son potentiel comme intermédiaire pharmaceutique ou composé actif.
Industrie : Il peut être utilisé dans la production de parfums, d'arômes et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel le 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle dioxolane et le groupe phényléthyle peuvent interagir avec des sites spécifiques sur ces cibles, influençant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism by which 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and phenylethyl group can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane peut être comparé à des composés similaires tels que :
Acétate de 1,1-diméthyl-2-phényléthyle : Ce composé a un groupe phényléthyle similaire, mais diffère par la présence d'un groupe acétate au lieu d'un cycle dioxolane.
2-Méthyl-1-phényl-2-propanol : Ce composé partage la structure phényléthyle, mais possède un groupe hydroxyle au lieu d'un cycle dioxolane. L'unicité du 2-(1,1-Diméthyl-2-phényléthyl)-1,3-dioxolane réside dans son cycle dioxolane, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
94022-64-7 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-13(2,12-14-8-9-15-12)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clé InChI |
OTUUNSFDBLUQAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


